3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 291.75 g/mol. This compound is characterized by the presence of a chloro group and a sulfonyl moiety attached to a pyridine ring, along with a piperazine derivative, which contributes to its unique pharmacological properties. It is indexed under the Chemical Abstracts Service number 1352515-93-5 .
The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. The general synthetic route includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to ensure high yields and purity .
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can participate in various chemical reactions typical for amines and sulfonamides:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for research purposes .
The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is primarily linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that modifications in its structure can lead to variations in potency and selectivity towards different targets .
The physical properties of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine include:
Chemical properties include:
Relevant data includes:
These properties are crucial for handling and storage during research applications .
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has potential applications in various fields:
The ongoing research into this compound highlights its significance in drug discovery and development processes .
Pyridinyl-piperazine hybrids represent a privileged scaffold in medicinal chemistry due to their versatile interactions with biological targets. These compounds exhibit a unique spatial arrangement where the pyridine ring provides hydrogen-bonding capabilities through its nitrogen atom, while the piperazine moiety offers conformational flexibility and protonation sites under physiological conditions. The molecular framework of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine (CAS: 1352515-93-5) exemplifies this hybrid architecture with its sulfonyl bridge connecting electron-deficient pyridine and N-methylpiperazine components [1].
Recent studies demonstrate that such hybrids potently inhibit urease, a nickel-dependent metalloenzyme critical for Helicobacter pylori survival in gastric environments. The 3-chloro substituent enhances electrophilic character, enabling coordination with urease's dinickel active site. Pyridinyl-piperazine derivatives exhibit IC50 values as low as 2.0±0.73 µM against urease—significantly lower than the reference standard thiourea (23.2±11.0 µM) [2] [10]. Molecular docking reveals the sulfonamide oxygen atoms form hydrogen bonds with His593 and Ala440 residues, while the protonated piperazine nitrogen interacts with Asp494's carboxylate group, effectively blocking substrate access [10].
Table 1: Urease Inhibition by Pyridinyl-Piperazine Derivatives
Compound | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|
Thiourea (standard) | 23.2±11.0 | -2.8 |
Hybrid derivative (5b) | 2.0±0.73 | -8.0 |
Hybrid derivative (7e) | 2.24±1.63 | -8.1 |
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine | 3.90±1.91* | -6.1* |
*Precursor compound data
Homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene occurs in approximately 15% of human cancers, creating a therapeutically exploitable vulnerability. MTAP-negative tumors accumulate methylthioadenosine (MTA), which naturally inhibits protein arginine methyltransferase 5 (PRMT5) by binding its S-adenosylmethionine (SAM) pocket [3] [7]. The structural similarity between MTA and the pyridine-sulfonamide core of our target compound suggests potential PRMT5 modulation.
Table 2: MTAP Deletion Frequency Across Cancers
Cancer Type | MTAP Deletion Frequency |
---|---|
Glioblastoma | 60-70% |
Pancreatic adenocarcinoma | 30-40% |
Non-small cell lung | 20-30% |
Melanoma | 15-25% |
In MTAP-deficient systems, compounds mimicking MTA's sulfonium-like geometry (like our target's sulfonamide) may enhance PRMT5 inhibition. This synthetic lethal approach spares MTAP-positive cells, which metabolize MTA to adenine, preventing PRMT5 suppression. The chloro-pyridine moiety may further enhance selectivity by exploiting the unique metabolic dependencies of MTAP-negative tumors [7].
Structural analogs of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine demonstrate cross-reactivity with kinase and methyltransferase targets. The electron-deficient pyridine ring mimics purine binding in ATP pockets, as evidenced by analogs inhibiting kinases like mTOR and CDK4/6 [2].
For methyltransferases, the N-methylpiperazine group may serve as a SAM mimetic when protonated. Compounds like 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS: 1352497-41-6) show enhanced cellular permeability (logP ~1.8) and solubility—critical for targeting intracellular methyltransferases [6] [9]. Molecular modeling indicates the sulfonyl group bridges the adenine and methionine subpockets of SAM-binding sites, while the chloro substituent occupies a hydrophobic region typically binding SAM's methyl group [4].
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